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Compound of Interest

Compound Name: 5-Chloro-1-methylimidazole nitrate

Cat. No.: B1450983 Get Quote

This document provides detailed application notes and protocols for the nitration of 5-chloro-1-
methylimidazole nitrate to synthesize 5-chloro-1-methyl-4-nitroimidazole. This procedure is of

significant interest to researchers and professionals in pharmaceutical synthesis and drug

development, as 5-chloro-1-methyl-4-nitroimidazole serves as a key intermediate in the

production of various active pharmaceutical ingredients.[1]

Overview
The nitration of 5-chloro-1-methylimidazole nitrate is a crucial step in the synthesis of 5-

chloro-1-methyl-4-nitroimidazole.[1] The protocol involves the reaction of 5-chloro-1-
methylimidazole nitrate with a nitrating agent, typically a mixture of sulfuric acid, followed by a

carefully controlled reaction and work-up procedure.[1] The resulting product is a valuable

precursor in organic and medicinal chemistry.[1]

Chemical Properties of 5-Chloro-1-methylimidazole nitrate:

Molecular Formula: C₄H₆ClN₃O₃[2][3]

Appearance: White or off-white crystalline solid[4]

Solubility: Poorly soluble in water, with some solubility in organic solvents.[4]

Stability: Stable at room temperature but decomposes at high temperatures.[4]
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Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of 5-

chloro-1-methyl-4-nitroimidazole from 5-chloro-1-methylimidazole nitrate.[1]

Synthesis of 5-Chloro-1-methylimidazole Nitrate
Prior to the main nitration reaction, the starting material, 5-chloro-1-methylimidazole nitrate,

is synthesized from 5-chloro-1-methylimidazole and nitric acid.

Materials:

5-chloro-1-methylimidazole

Toluene

65% Nitric acid

Ice-water bath

Acetone

Procedure:

In a 250 mL three-necked flask equipped with an azeotropic dehydration device and a

mechanical stirrer, add 24g of 5-chloro-1-methylimidazole and 72 mL of toluene.[1]

Cool the mixture to approximately 10°C using an ice-water bath.[1]

Slowly add 15 mL of 65% nitric acid dropwise to the stirred mixture.[1]

After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and

facilitate azeotropic dehydration.[1]

Once the water has been maximally removed, cool the reaction mixture.[1]

Perform suction filtration to collect the solid product.[1]

Wash the collected crystals with a small amount of acetone.[1]
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Dry the product to obtain white crystals of 5-chloro-1-methylimidazole nitrate.[1]

Nitration of 5-Chloro-1-methylimidazole Nitrate
Materials:

5-chloro-1-methylimidazole nitrate

98.3% Sulfuric acid

Ice water

Chloroform

Anhydrous magnesium sulfate

Petroleum ether (sherwood oil)

Procedure:

In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of 98.3%

sulfuric acid.[1]

Cool the sulfuric acid to 0°C using an ice-water bath.[1]

Add 19.2g of 5-chloro-1-methylimidazole nitrate to the cooled sulfuric acid in 6 portions,

ensuring the temperature does not exceed 15°C.[1]

After the addition is complete, allow the reaction mixture to warm up naturally and then

slowly heat it to 55°C.[1]

Maintain the reaction at 55°C for 7 hours.[1]

After the reaction is complete, slowly pour the reaction solution into 150 mL of ice water.[1]

Extract the aqueous mixture with 150 mL of chloroform, followed by two additional

extractions with 40 mL of chloroform each.[1]

Combine the organic phases and dry them over 6g of anhydrous magnesium sulfate.[1]
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Distill the organic phase to remove the majority of the chloroform.[1]

Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.

[1]

Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole via suction filtration and dry

them.[1]

Data Presentation
The following tables summarize the quantitative data from representative experiments for the

synthesis of 5-chloro-1-methylimidazole nitrate and its subsequent nitration.

Table 1: Synthesis of 5-Chloro-1-methylimidazole Nitrate[1]

Reactant 1 Reactant 2 Solvent Product Yield
Melting
Point (°C)

5-chloro-1-

methylimidaz

ole (24g)

65% Nitric

acid (15mL)

Toluene

(72mL)

5-chloro-1-

methylimidaz

ole nitrate

98.1% 141-143

5-chloro-1-

methylimidaz

ole (30g)

65% Nitric

acid (18.8mL)

Toluene

(90mL)

5-chloro-1-

methylimidaz

ole nitrate

98.5% 141-143

Table 2: Nitration of 5-Chloro-1-methylimidazole Nitrate[1]
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Reactant
Nitrating
Agent

Product Yield
Purity
(HPLC)

Melting
Point (°C)

5-chloro-1-

methylimidaz

ole nitrate

(19.2g)

98.3%

Sulfuric acid

(25.0mL)

5-chloro-1-

methyl-4-

nitroimidazole

93.2% 99.3% 146-148

5-chloro-1-

methylimidaz

ole nitrate

(25.0g)

98.3%

Sulfuric acid

(27.2mL)

5-chloro-1-

methyl-4-

nitroimidazole

93.3% 99.4% 146-148

Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and nitration of 5-
chloro-1-methylimidazole nitrate.
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Synthesis of 5-Chloro-1-methylimidazole Nitrate

Nitration to 5-chloro-1-methyl-4-nitroimidazole

Mix 5-chloro-1-methylimidazole and Toluene
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Azeotropic Dehydration at 120°C

Cool and Filter
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Dry to obtain 5-Chloro-1-methylimidazole Nitrate
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Cool 98.3% Sulfuric Acid to 0°C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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